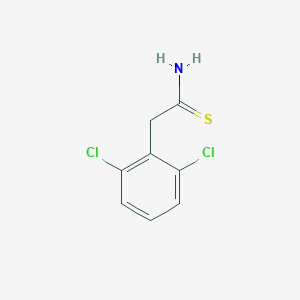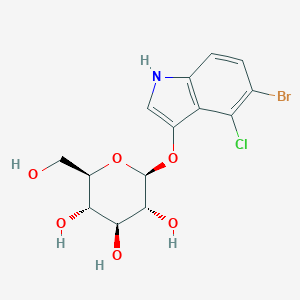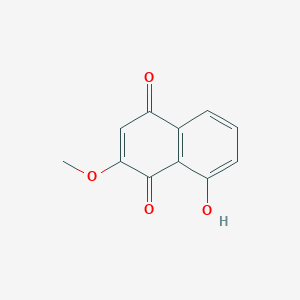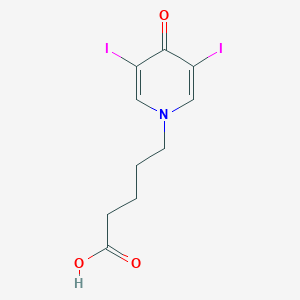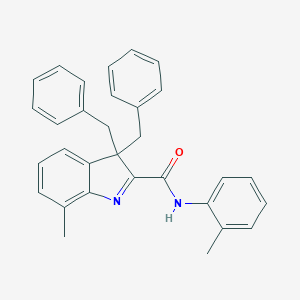
3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide, also known as DBIMC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the indole class of compounds and has a unique chemical structure that makes it an interesting target for drug development.
作用机制
The mechanism of action of 3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide is not fully understood. However, studies have shown that it acts on various cellular pathways, including the NF-κB pathway and the PI3K/Akt/mTOR pathway. 3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide has been shown to inhibit the activity of NF-κB, which is a transcription factor that plays a key role in inflammation and cancer. 3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide has also been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a signaling pathway that plays a key role in cell growth and survival.
生化和生理效应
3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that it has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, 3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One advantage of using 3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide in lab experiments is its unique chemical structure, which makes it an interesting target for drug development. Additionally, 3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide has been shown to have a variety of therapeutic properties, making it a promising candidate for the development of new drugs. However, one limitation of using 3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the study of 3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide. One direction is to further investigate its potential therapeutic properties, particularly in the treatment of cancer and neurodegenerative diseases. Another direction is to develop new analogs of 3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide that have improved solubility and bioavailability. Additionally, future studies could focus on the mechanism of action of 3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide and how it interacts with cellular pathways.
合成方法
The synthesis of 3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the condensation of 2-methylbenzaldehyde with aniline to form the corresponding Schiff base. The Schiff base is then reduced using sodium borohydride to form the amine intermediate. The amine intermediate is then reacted with 7-methylindole-2-carboxylic acid to form the final product, 3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide.
科学研究应用
3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. Studies have also shown that 3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide has the ability to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, 3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide has been shown to have neuroprotective properties and has the potential to be used in the treatment of neurodegenerative diseases.
属性
CAS 编号 |
18391-99-6 |
|---|---|
产品名称 |
3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide |
分子式 |
C31H28N2O |
分子量 |
444.6 g/mol |
IUPAC 名称 |
3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide |
InChI |
InChI=1S/C31H28N2O/c1-22-12-9-10-19-27(22)32-30(34)29-31(20-24-14-5-3-6-15-24,21-25-16-7-4-8-17-25)26-18-11-13-23(2)28(26)33-29/h3-19H,20-21H2,1-2H3,(H,32,34) |
InChI 键 |
ONAPJGJWLYKECU-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(C(=N2)C(=O)NC3=CC=CC=C3C)(CC4=CC=CC=C4)CC5=CC=CC=C5 |
规范 SMILES |
CC1=C2C(=CC=C1)C(C(=N2)C(=O)NC3=CC=CC=C3C)(CC4=CC=CC=C4)CC5=CC=CC=C5 |
同义词 |
3,3-Dibenzyl-7-methyl-N-(o-tolyl)-3H-indole-2-carboxamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



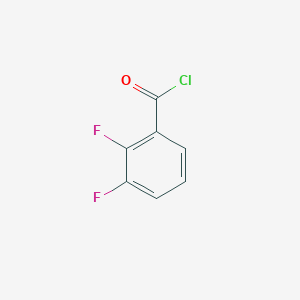
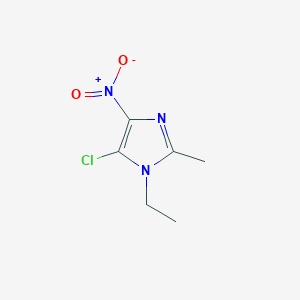
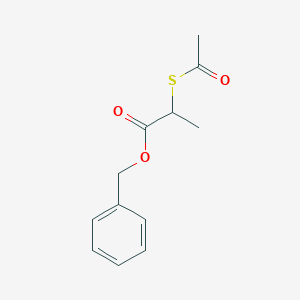
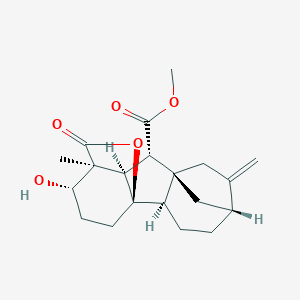
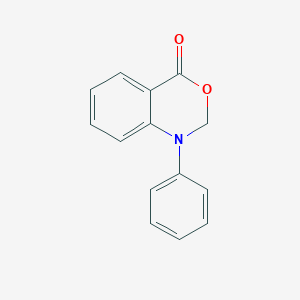
![6-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B99622.png)
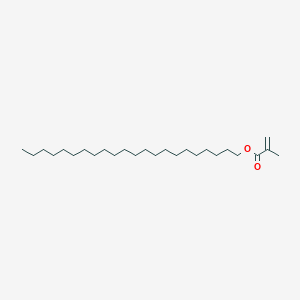
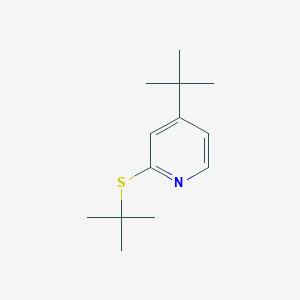
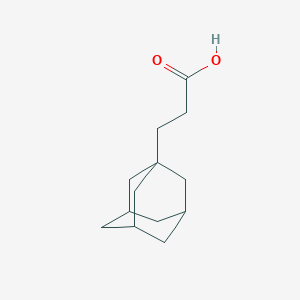
![Ethanesulfonic acid, 2-[methyl(1-oxotetradecyl)amino]-, sodium salt](/img/structure/B99626.png)
